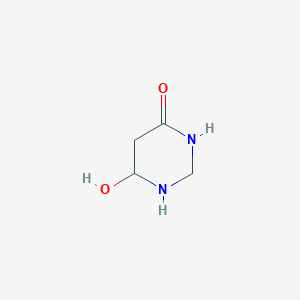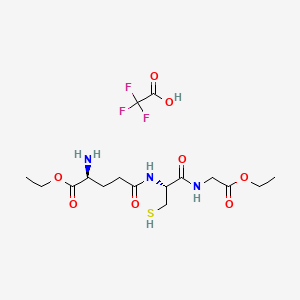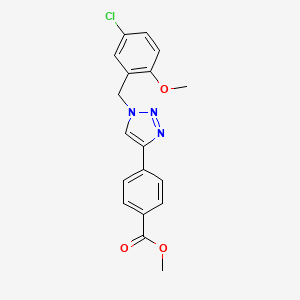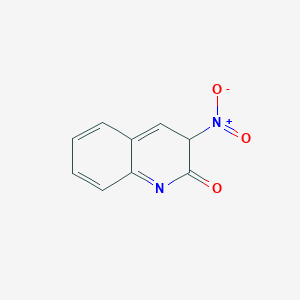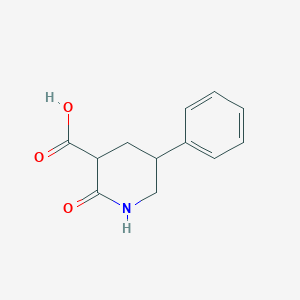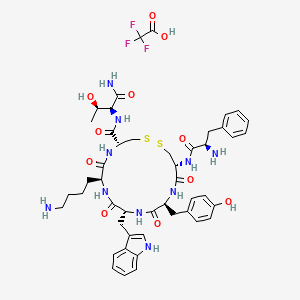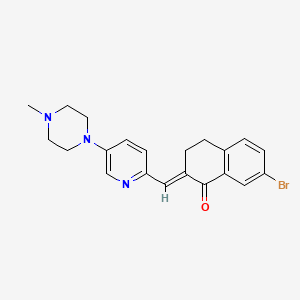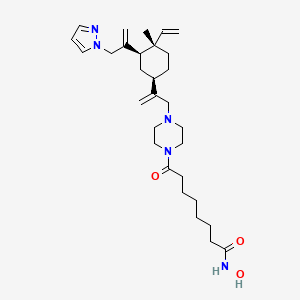
Hdac-IN-67
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hdac-IN-67 is a compound that functions as a histone deacetylase inhibitor. Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins, leading to chromatin condensation and transcriptional repression . Inhibiting histone deacetylases can result in the reactivation of suppressed genes, making histone deacetylase inhibitors valuable in the treatment of various diseases, including cancer .
Preparation Methods
The preparation of Hdac-IN-67 involves several synthetic routes and reaction conditions. One common method includes the use of dimethyl sulfoxide, polyethylene glycol 300, and Tween 80 in specific proportions to create a working solution . Industrial production methods often involve the use of advanced organic synthesis techniques to ensure high purity and yield.
Chemical Reactions Analysis
Hdac-IN-67 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hdac-IN-67 has a wide range of scientific research applications. In chemistry, it is used to study the effects of histone deacetylase inhibition on gene expression and chromatin structure . In biology, it is used to investigate the role of histone deacetylases in cellular processes such as differentiation, proliferation, and apoptosis . In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancer, neurodegenerative diseases, and other conditions . In industry, it is used in the development of new drugs and therapeutic strategies .
Mechanism of Action
Hdac-IN-67 exerts its effects by inhibiting the activity of histone deacetylases. This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and increased gene transcription . The molecular targets of this compound include various histone deacetylase isoforms, and the pathways involved include those related to gene expression, cell cycle regulation, and apoptosis .
Comparison with Similar Compounds
Hdac-IN-67 is unique compared to other histone deacetylase inhibitors due to its specific binding affinity and selectivity for certain histone deacetylase isoforms . Similar compounds include other histone deacetylase inhibitors such as trichostatin A, vorinostat, and romidepsin . These compounds also inhibit histone deacetylases but may differ in their selectivity, potency, and therapeutic applications .
Properties
Molecular Formula |
C30H47N5O3 |
|---|---|
Molecular Weight |
525.7 g/mol |
IUPAC Name |
8-[4-[2-[(1R,3R,4S)-4-ethenyl-4-methyl-3-(3-pyrazol-1-ylprop-1-en-2-yl)cyclohexyl]prop-2-enyl]piperazin-1-yl]-N-hydroxy-8-oxooctanamide |
InChI |
InChI=1S/C30H47N5O3/c1-5-30(4)14-13-26(21-27(30)25(3)23-35-16-10-15-31-35)24(2)22-33-17-19-34(20-18-33)29(37)12-9-7-6-8-11-28(36)32-38/h5,10,15-16,26-27,38H,1-3,6-9,11-14,17-23H2,4H3,(H,32,36)/t26-,27+,30-/m1/s1 |
InChI Key |
KHJRSHLCILPLCN-HRHHFINDSA-N |
Isomeric SMILES |
C[C@]1(CC[C@H](C[C@H]1C(=C)CN2C=CC=N2)C(=C)CN3CCN(CC3)C(=O)CCCCCCC(=O)NO)C=C |
Canonical SMILES |
CC1(CCC(CC1C(=C)CN2C=CC=N2)C(=C)CN3CCN(CC3)C(=O)CCCCCCC(=O)NO)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


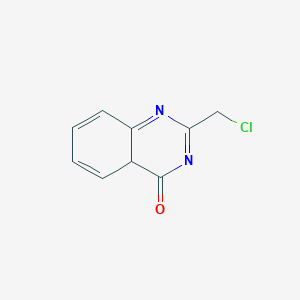
![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12363089.png)
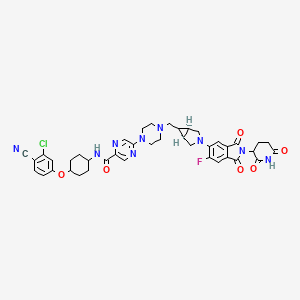
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione](/img/structure/B12363091.png)
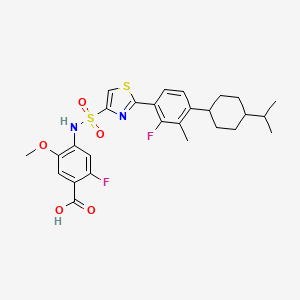
![6-chloro-N-[4-[(2R)-3-(4-chloro-3-fluorophenoxy)-2-hydroxypropyl]piperazin-1-yl]quinoline-2-carboxamide](/img/structure/B12363096.png)
